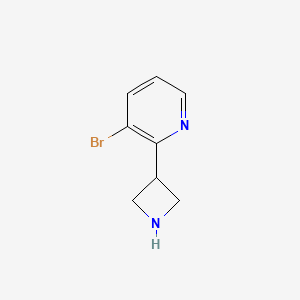

2-(Azetidin-3-yl)-3-bromopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2 |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-3-bromopyridine |

InChI |

InChI=1S/C8H9BrN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2 |

InChI Key |

HDVJMSBUQUGCNL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C(C=CC=N2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Azetidin 3 Yl 3 Bromopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and through-bond as well as through-space correlations.

Advanced 1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offer fundamental insights into the molecular structure of 2-(Azetidin-3-yl)-3-bromopyridine.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals for the protons of the 3-bromopyridine (B30812) and the azetidine (B1206935) rings. The pyridine (B92270) ring protons are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Specifically, the proton at position 6 would likely be the most downfield, influenced by the adjacent nitrogen. The protons at positions 4 and 5 would also exhibit characteristic chemical shifts and coupling patterns. For the azetidine ring, the methine proton at position 3 and the two sets of methylene (B1212753) protons at positions 2 and 4 would be observed in the aliphatic region. The chemical shifts and coupling constants of these protons are crucial for determining the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. rsc.org The spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbons of the 3-bromopyridine ring would resonate in the aromatic region (typically δ 120-160 ppm), with the carbon bearing the bromine atom (C3) and the carbon attached to the azetidine ring (C2) having characteristic chemical shifts. The azetidine ring carbons would appear in the aliphatic region.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less sensitive, can provide valuable information about the electronic environment of the two nitrogen atoms in the molecule. semanticscholar.org The pyridine nitrogen would have a chemical shift characteristic of sp²-hybridized nitrogen in an aromatic system, while the azetidine nitrogen would exhibit a chemical shift typical for a saturated, secondary amine. ipb.pt

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | Aromatic: 7.0-8.5, Aliphatic: 2.5-4.5 | Proton environment, coupling patterns, and integration |

| ¹³C | Aromatic: 120-160, Aliphatic: 30-60 | Carbon skeleton and chemical environment of each carbon |

| ¹⁵N | Pyridine N: ~300, Azetidine N: ~50 | Electronic environment of nitrogen atoms |

Comprehensive 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY, DOSY)

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the pyridine and azetidine spin systems. For example, it would show correlations between the coupled protons on the pyridine ring and within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. semanticscholar.org This experiment is vital for connecting the azetidine ring to the pyridine ring, for instance, by showing a correlation between the azetidine C3 proton and the pyridine C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure and conformation of the molecule.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules in solution, which can confirm that all observed signals belong to a single molecular entity.

| 2D NMR Technique | Type of Correlation | Information Yielded for this compound |

| COSY | ¹H-¹H (through-bond) | Connectivity of protons within the pyridine and azetidine rings. |

| HSQC | ¹H-¹³C (one-bond) | Direct correlation of each proton to its attached carbon. |

| HMBC | ¹H-¹³C (multiple-bond) | Connectivity between the pyridine and azetidine fragments. |

| NOESY/ROESY | ¹H-¹H (through-space) | Spatial proximity of protons, aiding in stereochemical assignment. |

| DOSY | Diffusion Coefficient | Confirmation of a single molecular species in solution. |

Application of NMR for Stereochemical Assignment

For molecules with stereocenters, such as substituted azetidines, NMR spectroscopy, particularly NOESY and ROESY, is a powerful tool for determining relative stereochemistry. ipb.pt In the case of substituted derivatives of this compound, the observation of NOE cross-peaks between protons on the azetidine ring and substituents on either the azetidine or pyridine ring can establish their relative spatial orientation. The magnitude of proton-proton coupling constants (J-values) within the azetidine ring can also provide conformational information and help distinguish between cis and trans isomers in substituted analogs. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. preprints.org Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically to within 5 ppm). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

| Technique | Measurement | Information Confirmed |

| HRMS (ESI) | High-accuracy mass-to-charge ratio (m/z) | Unambiguous molecular formula (e.g., C₈H₉BrN₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the azetidine ring.

C-H stretch (aromatic and aliphatic): Absorptions above 3000 cm⁻¹ for the pyridine C-H bonds and below 3000 cm⁻¹ for the azetidine C-H bonds.

C=N and C=C stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region for the pyridine ring.

C-Br stretch: A stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (Azetidine) | 3300-3500 |

| C-H (Pyridine) | >3000 |

| C-H (Azetidine) | <3000 |

| C=N, C=C (Pyridine) | 1400-1600 |

| C-Br | 500-600 |

Chromatographic Separation and Purification Strategies

The effective isolation and purification of this compound are critical for ensuring its chemical integrity and for the detailed study of its properties. Given the compound's structure, which includes a basic pyridine ring, a secondary amine in the azetidine ring, and a chiral center, a multi-step chromatographic approach is typically employed. This involves initial purification to remove impurities from the synthesis, followed by chiral separation to resolve the enantiomers. While specific literature detailing the purification of this compound is not extensively available, strategies can be devised based on the well-established chromatographic behavior of structurally related bromopyridine and chiral azetidine derivatives.

Preparative High-Performance Liquid Chromatography (HPLC) for Initial Purification

For the initial purification of crude this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable technique. This method separates compounds based on their hydrophobicity. The basic nature of the pyridine and azetidine nitrogens necessitates the use of an acidic modifier in the mobile phase to ensure good peak shape and retention by preventing interaction with free silanol (B1196071) groups on the stationary phase.

A typical mobile phase would consist of a gradient of acetonitrile (B52724) in water, with a small percentage of an acid such as formic acid or trifluoroacetic acid (TFA). Formic acid is often preferred for applications where the collected fractions will be analyzed by mass spectrometry (MS), as it is more MS-compatible than TFA. The separation would likely be performed on a C18 stationary phase, which is a common choice for the purification of a wide range of small organic molecules.

A hypothetical preparative HPLC method for the initial purification of this compound is detailed in the table below.

Table 1: Illustrative Preparative RP-HPLC Parameters for the Purification of this compound

| Parameter | Value |

| Column | C18, 10 µm, 150 x 30 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 30 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL of crude sample dissolved in DMSO |

Chiral Separation of Enantiomers

The presence of a chiral center at the 3-position of the azetidine ring means that this compound exists as a pair of enantiomers. For many pharmaceutical and biological applications, it is essential to separate and study these enantiomers individually. Chiral HPLC is the most common and effective method for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. For a molecule like this compound, both normal-phase and polar organic/reversed-phase chromatography could be successful, depending on the specific chiral column chosen.

For instance, a Chiralpak® AD-H column, which has an amylose-based CSP, is often used with normal-phase eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), is often necessary to improve the peak shape of basic compounds. Alternatively, columns like Chiralpak® IA or ID, which are immobilized polysaccharide-based CSPs, offer greater solvent compatibility and can be used with a wider range of mobile phases, including polar organic solvents like acetonitrile and methanol.

An example of a potential chiral HPLC method for the separation of the enantiomers of this compound is provided in the table below.

Table 2: Representative Chiral HPLC Method for the Enantiomeric Resolution of this compound

| Parameter | Value |

| Column | Chiralpak® IA, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile / Methanol / Diethylamine (50:50:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

While HPLC is the primary tool for purification, gas chromatography-mass spectrometry (GC-MS) can be a valuable analytical technique for assessing the purity and confirming the identity of the final product, provided the compound is sufficiently volatile and thermally stable. For a compound like this compound, derivatization of the azetidine nitrogen might be necessary to improve its volatility and chromatographic performance.

The GC separation would likely be performed on a low-to-mid-polarity capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase. The mass spectrometer provides crucial structural information, with the fragmentation pattern and the presence of the characteristic bromine isotope pattern (approximately 1:1 ratio of M and M+2) being key identifiers.

A general set of GC-MS parameters that could be adapted for the analysis of this compound is outlined below.

Table 3: General GC-MS Analytical Parameters for this compound

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-400 amu |

Computational Chemistry and Theoretical Investigations of 2 Azetidin 3 Yl 3 Bromopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of 2-(Azetidin-3-yl)-3-bromopyridine. By calculating the electron density, DFT methods can predict various molecular properties, offering a window into the molecule's behavior in chemical reactions.

The electronic landscape of this compound is characterized by the interplay between the electron-donating azetidine (B1206935) ring and the electron-withdrawing 3-bromopyridine (B30812) ring. The nitrogen atom in the azetidine ring possesses a lone pair of electrons, which can be delocalized into the pyridine (B92270) ring, influencing its aromaticity and reactivity. Conversely, the electronegative bromine atom and the pyridine nitrogen withdraw electron density from the ring, creating a complex distribution of charge. libretexts.org

DFT calculations can elucidate this electronic balance by mapping the electrostatic potential and calculating atomic charges. These calculations typically reveal a region of negative electrostatic potential around the pyridine nitrogen and the bromine atom, indicating their propensity to act as sites for electrophilic attack. The azetidine nitrogen, in contrast, would exhibit a more positive character due to its interaction with the pyridine ring.

Mechanistic Interpretations of Reaction Pathways

DFT calculations are instrumental in deciphering the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of intermediates and transition states. For instance, in nucleophilic substitution reactions, a common pathway for related 3-bromopyridines involves the formation of a 3,4-pyridyne intermediate under basic conditions. nih.govrsc.orgrsc.org DFT could be employed to calculate the energetics of this pathway for the title compound, assessing the influence of the azetidine substituent on the stability of the pyridyne intermediate and the subsequent regioselectivity of nucleophilic attack.

Another important reaction pathway for azetidines is ring-opening, driven by the release of inherent ring strain. rsc.orgrsc.orgresearchwithrutgers.com DFT can model the energetics of various ring-opening scenarios, such as those initiated by acid or Lewis acid catalysis, predicting the most favorable conditions and resulting products. rsc.org For example, in a study on the synthesis of azetidine derivatives, DFT calculations helped to understand why cyclization was kinetically preferred over C-N bond cleavage in certain radical cascade reactions. nih.gov

Prediction of Regioselectivity and Diastereoselectivity

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. wikipedia.org The pyridine ring offers multiple sites for electrophilic or nucleophilic attack. DFT calculations can predict the most reactive sites by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and Fukui functions. For electrophilic aromatic substitution, the calculations would likely indicate that positions on the pyridine ring with higher HOMO density are more susceptible to attack. Conversely, for nucleophilic aromatic substitution, sites with lower LUMO energy would be the preferred targets.

In reactions involving the azetidine ring, such as ring-opening or functionalization, diastereoselectivity becomes a key consideration, especially if new stereocenters are formed. DFT can model the transition states leading to different diastereomers, and the relative energies of these transition states can be used to predict the major product. For example, in the synthesis of 2-arylazetidines, DFT calculations were used to explain the observed trans geometry of the products by analyzing the transition state energies. nih.govacs.org

| Parameter | Pyridine Ring Position | Azetidine N | Significance |

|---|---|---|---|

| Fukui Function (f+) for Nucleophilic Attack | C4 > C2 > C6 | - | Predicts the most likely sites for nucleophilic attack. |

| Fukui Function (f-) for Electrophilic Attack | C5 > C3 | High | Predicts the most likely sites for electrophilic attack. |

| Calculated pKa | ~4.5 | ~8.0 | Indicates the basicity of the nitrogen atoms. |

Transition State Modeling

The modeling of transition states is a cornerstone of computational chemistry, providing a detailed picture of the highest energy point along a reaction coordinate. thescience.dev For reactions involving this compound, transition state modeling can offer invaluable insights. For instance, in a potential intramolecular cyclization reaction, DFT could be used to locate the transition state structure, revealing the geometry of the forming ring and the key interactions that stabilize it.

In a study on the synthesis of azetidines via intramolecular aminolysis of epoxy amines, DFT calculations of the transition states were crucial in explaining the observed regioselectivity. The calculations showed that the presence of a lanthanum catalyst altered the relative energies of the transition states leading to azetidine versus pyrrolidine (B122466) formation. frontiersin.org Similarly, for the title compound, modeling the transition states of various potential reactions would allow for a rationalization of experimental outcomes and the design of more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides static pictures of molecular structures, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the transitions between them.

Furthermore, the azetidine ring itself is not planar and can undergo a puckering motion. nih.gov MD simulations can characterize the dynamics of this puckering, including the frequency and amplitude of the motion. This information is important as the conformation of the azetidine ring can influence its reactivity and its interactions with other molecules. A recent study on azetidine-containing peptides used MD simulations to gain insights into the structural consequences of incorporating the azetidine ring. researchgate.net

| Dihedral Angle | Low Energy Conformations (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| Pyridine-C-C-Azetidine | ~45, 135 | ~5-7 |

| Azetidine Ring Puckering | ±20 | ~1-2 |

Analysis of Strain Energy and its Influence on Reactivity

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain energy is a driving force for many of the reactions that azetidines undergo, as the release of this strain can provide a thermodynamic advantage. rsc.orgresearchwithrutgers.comresearchgate.net

Computational methods can be used to quantify the strain energy of the azetidine ring in this compound. This is typically done by comparing the heat of formation of the cyclic molecule with that of an appropriate acyclic reference compound. The calculated strain energy can then be used to rationalize the reactivity of the molecule. For example, reactions that lead to the opening of the azetidine ring are often facile due to the favorable release of strain. nih.gov

The presence of the 3-bromopyridine substituent may also modulate the strain energy of the azetidine ring. Electronic effects from the pyridine ring could influence the bond lengths and angles within the azetidine ring, potentially altering its strain. DFT calculations can be used to investigate these subtle effects.

Quantum Chemical Explanation of Reaction Rules (e.g., Baldwin's Rules applicability)

Baldwin's rules are a set of empirical guidelines that predict the relative favorability of different types of ring-closing reactions. wikipedia.org These rules are based on the stereoelectronic requirements for the attacking nucleophile and the electrophilic center. Quantum chemical calculations can provide a theoretical foundation for Baldwin's rules and can be used to predict their applicability to specific systems like this compound.

For instance, if an intramolecular cyclization were to be considered for a derivative of this compound, DFT calculations could be used to model the transition states for the various possible cyclization pathways (e.g., 4-exo-trig vs. 5-endo-trig). The relative energies of these transition states would indicate which pathway is kinetically favored, thus providing a quantum chemical prediction of the outcome of the reaction.

In a study on the synthesis of 2-arylazetidines, DFT calculations were used to provide a quantum chemical explanation for why the kinetically controlled formation of the four-membered azetidine ring was favored over the thermodynamically more stable five-membered pyrrolidine ring, in apparent agreement with Baldwin's rules under specific conditions. nih.govacs.org Similarly, for any potential cyclization reactions involving derivatives of this compound, computational analysis would be essential to predict and understand the regiochemical and stereochemical outcomes.

Applications of 2 Azetidin 3 Yl 3 Bromopyridine in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block

The inherent reactivity of the two distinct components of 2-(azetidin-3-yl)-3-bromopyridine—the nucleophilic secondary amine of the azetidine (B1206935) ring and the electrophilic carbon-bromine bond on the pyridine (B92270) ring—positions it as a highly versatile starting material for a wide array of chemical transformations. This dual reactivity allows for sequential or orthogonal functionalization, enabling the efficient construction of intricate molecular frameworks.

Precursor for Complex Heterocyclic Architectures

The pyridine and azetidine moieties within this compound serve as anchor points for the annulation of additional rings, leading to the formation of complex polycyclic and fused heterocyclic systems. The bromine atom on the pyridine ring is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions facilitate the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 3-position of the pyridine ring.

Furthermore, the azetidine nitrogen can participate in cyclization reactions to form fused ring systems. For instance, reaction with appropriate bifunctional electrophiles can lead to the construction of novel bicyclic structures containing the azetidine ring fused to another heterocycle. The ability to leverage both the C-Br bond and the N-H bond in a controlled manner makes this compound a key precursor for generating libraries of complex, drug-like molecules.

Synthesis of Diversely Substituted Azetidines

The azetidine ring is a sought-after motif in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. This compound serves as an excellent starting point for the synthesis of a variety of 3-substituted azetidine derivatives. nih.gov The secondary amine of the azetidine ring can be readily N-functionalized through reactions such as acylation, alkylation, and reductive amination.

This allows for the introduction of a diverse array of functional groups and structural motifs onto the azetidine nitrogen. The resulting N-substituted azetidines can then be further modified at the pyridine ring, providing a modular approach to a wide range of disubstituted compounds. This strategy is particularly valuable for structure-activity relationship (SAR) studies, where systematic modification of different parts of the molecule is required to optimize biological activity.

Intermediate in Multi-Step Convergent Syntheses

In convergent synthesis, complex molecules are assembled from several smaller, pre-functionalized fragments. This compound is an ideal intermediate for such strategies. Its two reactive sites allow for its incorporation into a larger molecular architecture through two independent synthetic operations.

Scaffold for Structural Diversification and Chemical Space Exploration

The exploration of novel chemical space is a critical endeavor in modern drug discovery. nih.gov The rigid, three-dimensional structure of the azetidine ring combined with the planar, aromatic pyridine ring provides a unique and desirable scaffold for the design of new molecular entities. Starting from this compound, chemists can systematically introduce diversity at multiple points of the molecule.

Late-stage functionalization of either the pyridine or azetidine ring allows for the rapid generation of a library of analogues with varied steric and electronic properties. nih.gov This approach, often referred to as scaffold-based drug design, enables a thorough exploration of the chemical space around a privileged core structure. nih.gov The resulting compound libraries can be screened against a variety of biological targets to identify new lead compounds with potential therapeutic applications. The structural novelty and synthetic tractability of derivatives derived from this compound make it a powerful tool for expanding the boundaries of known chemical space.

Catalysis and Ligand Chemistry Involving Pyridine Azetidine Scaffolds

Pyridine-Azetidine Derivatives as Ligands in Transition-Metal Catalysis

Pyridine-azetidine derivatives have emerged as effective ligands in transition-metal catalysis, notably in cross-coupling reactions. The nitrogen-containing heterocyclic structure of pyridine (B92270) makes it a common and important component in a wide array of chelating ligands and functional materials. researchgate.netnih.gov When combined with an azetidine (B1206935) ring, the resulting scaffold can be utilized in palladium-catalyzed reactions.

Research has demonstrated the utility of azetidine-based ligands in Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.net These catalytic systems, which pair a strained azetidine heterocycle with a coordinating side arm, have proven effective for coupling various aryl halides with boronic acids. mdpi.comresearchgate.net For instance, palladium complexes incorporating azetidine-based ligands have successfully catalyzed the reaction between aryl chlorides, bromides, and iodides at temperatures ranging from room temperature to 100 °C, with catalyst loadings as low as 0.001%. mdpi.comresearchgate.net

The general applicability is highlighted by the successful synthesis of variously substituted biaryls. researchgate.net The combination of the azetidine ring with other coordinating moieties allows for the modulation of the catalyst's electronic and steric properties, impacting the catalytic cycle's efficiency. mdpi.com

Table 1: Performance of Azetidine-Based Palladium Catalysts in Suzuki-Miyaura Reaction Data derived from studies on related azetidine-palladacycle complexes.

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | 4-Tolylboronic acid | 0.1 | 100 | High | mdpi.comresearchgate.net |

| 4-Chloronitrobenzene | 4-Tolylboronic acid | 1.0 | Room Temp | Fair to High | researchgate.net |

| 4-Iodoanisole | Phenylboronic acid | 0.001 | 100 | High | mdpi.com |

| 4-Bromonitrobenzene | 4-Tolylboronic acid | 0.1 - 1.0 | Room Temp | Fair to High | researchgate.net |

This table is illustrative of the performance of related azetidine-based catalytic systems.

Application in Asymmetric Catalysis

The inherent chirality and conformational rigidity of substituted azetidines make them valuable scaffolds for ligands in asymmetric catalysis. researchgate.net Since the 1990s, chiral ligands derived from azetidine have been successfully employed to induce asymmetry in a variety of chemical transformations. researchgate.net

These chiral azetidine-containing catalysts have been applied in reactions such as:

Friedel-Crafts Alkylations researchgate.net

Henry (nitroaldol) Reactions researchgate.net

Michael-type Reactions researchgate.net

The development of organocatalysts, including those based on azetidine, has gained significant interest because they are often robust, inexpensive, and environmentally benign. researchgate.net The defined three-dimensional structure of chiral azetidines allows for effective stereochemical control during the catalytic cycle, leading to the preferential formation of one enantiomer over the other. Comparisons with analogous, less-strained pyrrolidine-containing catalysts or more-strained aziridine (B145994) catalysts help in evaluating and refining the design of these asymmetric catalysts. researchgate.net The use of such chiral ligands provides a powerful method for synthesizing medicinally important molecules. researchgate.net

Role of Azetidine Ring Rigidity in Catalyst Design

The four-membered azetidine ring is characterized by significant ring strain and a rigid, three-dimensional structure. acs.orgrsc.orgrsc.org This structural rigidity is a key feature in catalyst design, as it induces conformational constraints that can enhance the catalyst's interaction with substrates. acs.org The defined geometry helps to create a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of stereoselectivity in asymmetric reactions.

The reactivity of azetidines is driven by this considerable ring strain, yet the ring is significantly more stable than that of the three-membered aziridines, which makes them easier to handle while still providing unique, triggerable reactivity. rsc.orgrsc.org In the context of palladium catalysis, the strain in the metallacycle formed by the ligand and the metal is a critical factor. mdpi.comresearchgate.net For example, moving from a less-strained azetidine ligand to a more-strained aziridine ligand was found to impact the outcome of Suzuki-Miyaura reactions. mdpi.comresearchgate.net

Future Research Directions and Emerging Methodologies for 2 Azetidin 3 Yl 3 Bromopyridine Chemistry

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 2-(Azetidin-3-yl)-3-bromopyridine traditionally involves multi-step processes that can be resource-intensive. The principles of green chemistry are driving the development of more sustainable synthetic routes, focusing on reducing waste, energy consumption, and the use of hazardous materials. nih.gov

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild conditions for the formation of challenging chemical bonds. unipd.itchemrxiv.org Future efforts for synthesizing this compound will likely leverage photocatalytic strategies. One promising approach is radical strain-release (RSR) photocatalysis, which could be used to construct the azetidine (B1206935) ring. unipd.itchemrxiv.orgresearchgate.net This method uses a photosensitizer to generate radical intermediates that react with highly strained precursors like azabicyclo[1.1.0]butanes to form functionalized azetidines. unipd.itchemrxiv.org This strategy could provide a direct route to the azetidinyl-pyridine core.

Furthermore, photocatalysis can facilitate the C-H functionalization of pyridines, providing an atom-economical way to forge the C-C bond between the azetidine and pyridine (B92270) moieties. nih.govresearchgate.net Electrocatalysis offers a complementary green approach, using electrical current to drive redox reactions, thereby minimizing the need for chemical oxidants or reductants. Research into the electrocatalytic coupling of azetidine precursors with 3-bromopyridine (B30812) derivatives represents a significant future direction. Another area of innovation involves the photocatalytic regeneration of halogenating agents, which could make processes involving bromination, a key step for creating the 3-bromopyridine component, more sustainable by using only catalytic amounts of reagents like KBr. rsc.org

Innovations in Chemo- and Regioselective Functionalization

The this compound scaffold possesses multiple reactive sites: the azetidine nitrogen, the C-Br bond, and various C-H bonds on the pyridine ring. Developing methods to selectively functionalize one site without affecting the others is a significant challenge and a key area for future innovation.

Direct C-H functionalization is a highly desirable strategy due to its atom economy. nih.govresearchgate.net While functionalizing the C2 position of a pyridine is common, selectively targeting other positions, such as the meta-position (C3 or C5), remains a challenge. nih.govinnovations-report.com Future research will likely focus on novel catalytic systems—perhaps employing transition metals like palladium or copper—that can achieve high regioselectivity in the late-stage functionalization of the this compound core. researchgate.netrsc.orgrsc.org This would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, developing a palladium-catalyzed cross-coupling reaction that selectively activates the C-H bond at the C4 or C6 position while leaving the C-Br bond and azetidine ring intact would be a major advance.

Exploitation of Azetidine Ring Strain for Novel Transformations

The azetidine ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which is a key driver of its chemical reactivity. rsc.orgresearchwithrutgers.com While this strain contributes to the ring's unique three-dimensional conformation, it also makes it susceptible to ring-opening reactions. researchgate.net Future research will increasingly exploit this inherent strain as a synthetic tool.

Strain-release-driven transformations can be used to convert the azetidine moiety in this compound into more complex or larger heterocyclic systems. researchgate.net For example, under specific catalytic conditions, the azetidine ring could undergo expansion to form pyrrolidines or piperidines, providing access to a diverse range of scaffolds from a common intermediate. researchgate.net Recent work has shown that strain-release photocatalysis can be used to introduce novel functional groups, such as the pentafluorosulfanyl (SF5) group, onto an azetidine ring, a strategy that could be applied to the target molecule to access new chemical space. acs.orgacs.org These transformations, triggered by light or specific reagents, unlock reaction pathways that are not accessible with less strained systems. unipd.it

High-Throughput Synthesis and Automation in Azetidine-Pyridine Chemistry

To accelerate the drug discovery process, the rapid synthesis and screening of compound libraries are essential. High-throughput synthesis and automation are becoming indispensable tools in modern medicinal chemistry. Future methodologies for the synthesis of this compound derivatives will likely incorporate these technologies.

Automated synthesis platforms, including flow chemistry systems, can enable the rapid and reproducible production of analogues. nih.govontosight.ai Flow synthesis, in particular, offers advantages in terms of safety (handling small volumes of reactive intermediates), efficiency, and scalability. nih.gov By immobilizing catalysts or reagents on solid supports within a flow reactor, multi-step sequences can be performed in a continuous fashion, purifying the product at the end of the process. This approach could be used to generate a library of derivatives of this compound by varying substituents on either the azetidine or pyridine ring, significantly accelerating the exploration of the chemical space around this promising scaffold. ontosight.ai

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.